1-(3-Bromophenyl)-2-pentanol
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Overview
Description
1-(3-Bromophenyl)-2-pentanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-bromobenzyl bromide reacts with pentanal in the presence of magnesium to form the desired product. The reaction is typically carried out in anhydrous ether under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: 1-(3-Bromophenyl)-2-pentanone.
Reduction: 1-phenyl-2-pentanol.
Substitution: 1-(3-Methoxyphenyl)-2-pentanol or 1-(3-Cyanophenyl)-2-pentanol.
Scientific Research Applications
1-(3-Bromophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-pentanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-2-propanol
- 1-(3-Bromophenyl)-2-butanol
- 1-(4-Bromophenyl)-2-pentanol
Comparison: 1-(3-Bromophenyl)-2-pentanol is unique due to its specific chain length and the position of the bromine atom on the phenyl ring. This structural uniqueness can influence its reactivity, solubility, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-bromophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7,11,13H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKISZHNIZCENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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